ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyran ring fused with various functional groups, including amino, cyano, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate typically involves multi-step reactions. One common method involves the condensation of ethyl cyanoacetate with substituted benzaldehydes in the presence of a base, followed by cyclization and functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives with reduced cyano groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
- Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate
Uniqueness
Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both cyano and fluorophenyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Biological Activity
Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran class, known for its diverse biological activities. This article focuses on its biological activity, particularly its antibacterial, antioxidant, and cytotoxic properties, supported by relevant case studies and research findings.
Chemical Structure
The compound features a pyran ring substituted with various functional groups, which contribute to its biological activity. The presence of cyano, amino, and phenyl groups enhances its potential as a pharmacologically active agent.
1. Antibacterial Activity
Recent studies have evaluated the antibacterial properties of pyran derivatives, including the compound . For instance, derivatives of 4H-pyran have shown significant inhibitory effects against various Gram-positive bacteria. In a study, certain pyran derivatives demonstrated lower IC50 values than ampicillin against tested isolates, indicating strong antibacterial potential .
Compound | IC50 (µM) | Bacterial Strain |
---|---|---|
4g | < 75 | Staphylococcus aureus |
4j | < 85 | Streptococcus pneumoniae |
2. Antioxidant Activity
The antioxidant capacity of ethyl 6-amino-5-cyano derivatives has been assessed through DPPH scavenging assays. Compounds such as 4g and 4j exhibited remarkable reducing power with EC50 values comparable to known antioxidants like BHT .
Compound | EC50 (mM) | Reference Antioxidant |
---|---|---|
4g | 0.072 | BHT |
4j | 0.074 | BHT |
3. Cytotoxic Activity
Cytotoxicity assays conducted on HCT-116 colorectal cancer cells revealed that certain pyran derivatives significantly inhibited cell proliferation. The lowest observed IC50 values were reported at 75.1 µM for one derivative, highlighting the compound's potential as an anticancer agent .
The mechanisms underlying the biological activities of this compound include:
- CDK2 Inhibition : Molecular docking studies have indicated that some pyran derivatives inhibit CDK2 kinase activity, a critical target in cancer therapy .
- Apoptosis Induction : The activation of caspase pathways has been linked to the cytotoxic effects observed in cancer cell lines, suggesting a pro-apoptotic mechanism .
Case Studies
Several case studies have explored the biological effects of similar pyran compounds:
- Study on Antimicrobial Activity : A study demonstrated that ethyl 6-amino-5-cyano derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity in Cancer Cells : Research involving HCT-116 cells showed that specific derivatives induced apoptosis through caspase activation, effectively reducing cell viability.
Properties
Molecular Formula |
C28H21FN4O3S |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-2-[(3-cyano-6-phenylpyridin-2-yl)sulfanylmethyl]-4-(2-fluorophenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C28H21FN4O3S/c1-2-35-28(34)25-23(36-26(32)20(15-31)24(25)19-10-6-7-11-21(19)29)16-37-27-18(14-30)12-13-22(33-27)17-8-4-3-5-9-17/h3-13,24H,2,16,32H2,1H3 |
InChI Key |
XWAIAAVUIKMLID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2F)C#N)N)CSC3=C(C=CC(=N3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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